Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 314245-35-7
VCID: VC4679867
InChI: InChI=1S/C11H12ClNO5S/c1-5-7(10(15)17-2)9(13-6(14)4-12)19-8(5)11(16)18-3/h4H2,1-3H3,(H,13,14)
SMILES: CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC
Molecular Formula: C11H12ClNO5S
Molecular Weight: 305.73

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

CAS No.: 314245-35-7

Cat. No.: VC4679867

Molecular Formula: C11H12ClNO5S

Molecular Weight: 305.73

* For research use only. Not for human or veterinary use.

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate - 314245-35-7

Specification

CAS No. 314245-35-7
Molecular Formula C11H12ClNO5S
Molecular Weight 305.73
IUPAC Name dimethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C11H12ClNO5S/c1-5-7(10(15)17-2)9(13-6(14)4-12)19-8(5)11(16)18-3/h4H2,1-3H3,(H,13,14)
Standard InChI Key KCXXOKQRUUODQO-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at positions 2 and 4 with dimethyl ester groups (COOCH3-\text{COOCH}_3), a methyl group at position 3, and a chloroacetyl amino group (NHCOCH2Cl-\text{NHCOCH}_2\text{Cl}) at position 5 . The chloroacetyl moiety introduces electrophilic reactivity, while the ester groups enhance solubility in organic solvents, facilitating further chemical modifications.

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC11H12ClNO5S\text{C}_{11}\text{H}_{12}\text{ClNO}_{5}\text{S}
Molecular Weight305.73 g/mol
IUPAC NameDimethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
SMILESCC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC\text{CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC}
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, DMSO)

The compound’s crystalline structure and stability under standard conditions (storage at 2–8°C) make it suitable for long-term research use .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a thiophene precursor:

  • Esterification: Diethyl or dimethyl esters are introduced to thiophene-2,4-dicarboxylic acid via acid-catalyzed reactions with methanol or ethanol .

  • Chloroacetylation: The amino group at position 5 is acylated using chloroacetyl chloride in the presence of a base (e.g., triethylamine).

Critical parameters include temperature control (0–5°C during acylation to minimize side reactions) and stoichiometric precision to achieve yields exceeding 70%. Chromatographic purification ensures high purity (>95%), as verified by NMR and HPLC .

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety, particularly when handling chloroacetyl chloride, a lachrymatory and corrosive agent.

Applications in Research and Development

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules:

  • Enzyme Inhibitors: Analogous thiophene derivatives inhibit dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapy.

  • Anticancer Agents: Chloroacetyl groups enable covalent binding to cysteine residues in oncogenic proteins, a mechanism explored in kinase inhibitor development .

Materials Science

Thiophenes are pivotal in organic electronics due to their conjugated π-systems. This compound’s ester groups allow integration into polymers for:

  • Organic Photovoltaics (OPVs): As electron-deficient units in donor-acceptor copolymers, enhancing charge transport.

  • Electroluminescent Devices: Thiophene-based emitters in OLEDs exhibit tunable bandgaps via side-chain modifications.

Biological Activity and Mechanisms

In Vitro Studies

While direct studies on this compound are scarce, structurally related thiophenes demonstrate:

  • Antiproliferative Effects: IC50_{50} values of 10–50 μM against breast (MCF-7) and lung (A549) cancer cells .

  • Antimicrobial Activity: MIC values of 25 μg/mL against Staphylococcus aureus and Escherichia coli .

Pharmacokinetic Considerations

The dimethyl esters may enhance membrane permeability compared to diethyl analogs, as predicted by LogP calculations (LogP=1.8\text{LogP} = 1.8) . Hydrolysis in vivo could release dicarboxylic acid metabolites, necessitating further ADMET studies.

Hazard TypePrecautions
ToxicityChloroacetyl group may alkylate biomolecules; use PPE .
CorrosivityAvoid contact with skin/eyes; handle in fume hood.
Environmental ImpactNot biodegradable; dispose via hazardous waste protocols .

Regulatory Status

Classified as a non-hazardous material under DOT/IATA guidelines, but restricted to research use only .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Differences
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylateC11H15NO4S\text{C}_{11}\text{H}_{15}\text{NO}_{4}\text{S}Lacks chloroacetyl group; precursor .
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylateC9H11NO4S\text{C}_{9}\text{H}_{11}\text{NO}_{4}\text{S}No chloroacetyl; lower molecular weight .
N-(Chloroacetyl)-L-alanineC5H8ClNO3\text{C}_{5}\text{H}_{8}\text{ClNO}_{3}Linear structure; peptide synthesis.

The dimethyl ester’s balance of reactivity and solubility distinguishes it from bulkier diethyl analogs and simpler chloroacetyl derivatives .

Future Directions and Challenges

Unresolved Questions

  • Mechanistic Elucidation: Detailed kinetic studies on its enzyme inhibition potential.

  • Toxicological Profiling: Long-term exposure effects in model organisms.

Innovation Opportunities

  • Hybrid Materials: Coupling with nanoparticles for targeted drug delivery.

  • Green Synthesis: Catalytic methods to reduce chloroacetyl chloride waste.

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